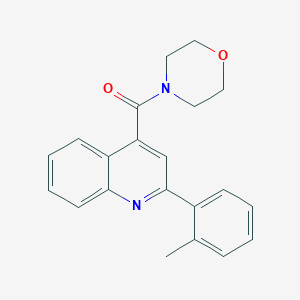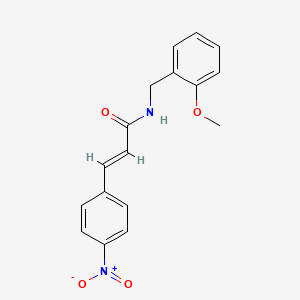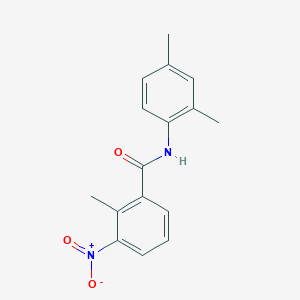![molecular formula C20H26N2O2 B5695646 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. F13714 is a synthetic compound that belongs to the family of phenols and piperazines. The compound has been found to exhibit promising biological activity, which has led to its investigation as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit cell proliferation, indicating its potential use as an anticancer agent. The compound has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
实验室实验的优点和局限性
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has several advantages for lab experiments. The compound is stable and can be easily synthesized using a multi-step process. Additionally, this compound has been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, this compound has some limitations for lab experiments. The compound is not readily soluble in water, which can limit its use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can pose challenges in designing experiments to investigate its biological effects.
未来方向
For the investigation of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol include further investigation of its mechanism of action and the development of this compound derivatives with improved pharmacological properties.
合成方法
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-methoxyphenol with 4-(2,5-dimethylphenyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate product. The final product is purified using column chromatography to obtain pure this compound.
科学研究应用
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to exhibit neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-4-5-16(2)19(12-15)22-10-8-21(9-11-22)14-17-13-18(24-3)6-7-20(17)23/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVXRKYPHXFNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)



![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)


![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)